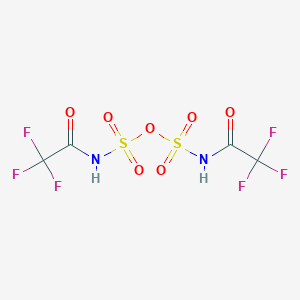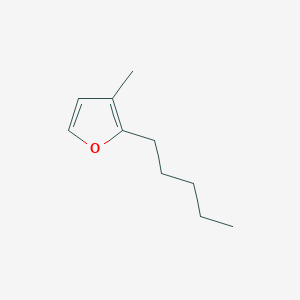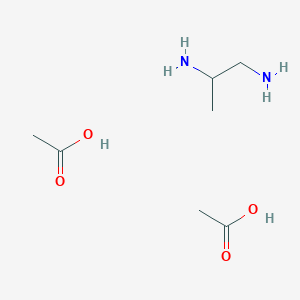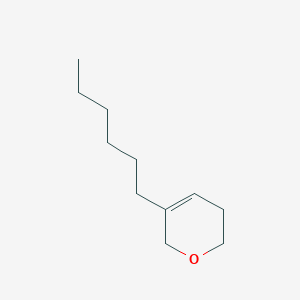![molecular formula C11H13N3O6 B14595479 1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid CAS No. 61258-44-4](/img/structure/B14595479.png)
1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid is a complex organic compound that combines the structural features of imidazole, furan, and dioxolane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole typically involves multi-step organic reactions. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia . Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines . Industrial production methods often involve the use of catalysts such as copper(II) chloride to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have significant biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, which is crucial for its biological activity. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Metronidazole: An antibacterial and antiprotozoal agent.
Omeprazole: An antiulcer drug that contains an imidazole ring.
Uniqueness
1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole is unique due to its combination of furan, dioxolane, and imidazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
61258-44-4 |
|---|---|
Molekularformel |
C11H13N3O6 |
Molekulargewicht |
283.24 g/mol |
IUPAC-Name |
1-[[2-(furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid |
InChI |
InChI=1S/C11H12N2O3.HNO3/c1-2-10(14-5-1)11(15-6-7-16-11)8-13-4-3-12-9-13;2-1(3)4/h1-5,9H,6-8H2;(H,2,3,4) |
InChI-Schlüssel |
NMTVNZSPKKLVHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)(CN2C=CN=C2)C3=CC=CO3.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.3.3]undecane-2,6-dione](/img/structure/B14595400.png)

![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)
![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)
![Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14595425.png)





![1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole](/img/structure/B14595484.png)

![7-Oxabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14595495.png)
